9-(3,4-difluorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(3,4-DIFLUOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core with various functional groups attached, such as difluorophenyl, dimethyl, and phenyl groups. The presence of these groups contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-DIFLUOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate quinazoline derivative and introduce the pyrazole ring through cyclization reactions. The difluorophenyl and dimethyl groups are then added using various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
9-(3,4-DIFLUOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The difluorophenyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
9-(3,4-DIFLUOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-(3,4-DIFLUOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It acts as a negative allosteric modulator for certain receptors, inhibiting their activity. This modulation affects various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N4-Cyclohexyl-N2-(3,4-difluorophenyl)-2,4-quinazolinediamine
- Phenoxy acetamide derivatives
- Indole derivatives
Uniqueness
Compared to similar compounds, 9-(3,4-DIFLUOROPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and its specific biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H22F2N4O2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
9-(3,4-difluorophenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H22F2N4O2/c1-25(2)11-19-21(20(32)12-25)22(14-8-9-17(26)18(27)10-14)31-23(30-19)16(13-28-31)24(33)29-15-6-4-3-5-7-15/h3-10,13,22,30H,11-12H2,1-2H3,(H,29,33) |
InChI Key |
VBPPTAHUTKQBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC(=C(C=C5)F)F)C(=O)C1)C |
Origin of Product |
United States |
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